1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole and azetidine intermediates. One common method involves the reaction of 2-aminobenzothiazole with an appropriate azetidine derivative under controlled conditions. The final step involves esterification with 4-(methylthio)benzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzothiazole moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of the benzoate ester.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities.
Azetidine derivatives: Compounds containing the azetidine ring, often used in medicinal chemistry.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate is unique due to the combination of the benzothiazole and azetidine rings with the benzoate ester, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylsulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-23-14-8-6-12(7-9-14)17(21)22-13-10-20(11-13)18-19-15-4-2-3-5-16(15)24-18/h2-9,13H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBTZYYSLLTYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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